molecular formula C8H7BrN2O4 B14062604 Methyl 2-amino-3-bromo-6-nitrobenzoate

Methyl 2-amino-3-bromo-6-nitrobenzoate

Cat. No.: B14062604
M. Wt: 275.06 g/mol
InChI Key: VGDZNRBGHAOLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-bromo-6-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-bromo-6-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Bromination: The nitro compound is then brominated to introduce the bromine atom.

    Amination: Finally, the nitro group is reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-6-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-bromo-6-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-6-nitrobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and bromine groups can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-amino-5-nitrobenzoate
  • Methyl 2-bromo-4-nitrobenzoate

Uniqueness

The combination of an amino group, a bromine atom, and a nitro group in this particular arrangement provides distinct chemical properties compared to similar compounds .

Biological Activity

Methyl 2-amino-3-bromo-6-nitrobenzoate is an organic compound with significant biological activity, primarily attributed to its unique structural features, including an amino group, a bromine atom, and a nitro group. This article explores its biological interactions, mechanisms of action, and potential applications in pharmaceutical research.

Molecular Formula: C₉H₈BrN₃O₂
Molecular Weight: 293.05 g/mol

The compound's structure allows for diverse interactions with biological molecules, which can modulate various biochemical pathways. The presence of functional groups like the amino and nitro groups facilitates interactions that may lead to enzyme inhibition or receptor modulation.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can alter metabolic processes. For example, its structural analogs have demonstrated potent tyrosinase inhibitory activity, which is crucial for melanin production in skin cells .
  • Receptor Interaction: The amino group can form hydrogen bonds with target proteins, while the nitro and bromine groups may participate in electrophilic reactions that affect protein function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its derivatives have been explored for their potential to combat bacterial infections, particularly against strains resistant to conventional antibiotics. Studies have shown that structural modifications can enhance its efficacy against specific pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines revealed that this compound and its analogs can inhibit cell proliferation and induce apoptosis. For instance, compounds derived from this structure have shown significant cytotoxic effects on liver cancer cells (HEP3BPN) compared to standard treatments like methotrexate .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is beneficial for treating hyperpigmentation disorders. This compound has demonstrated strong tyrosinase inhibitory activity with an IC50 value lower than that of kojic acid, a commonly used skin-lightening agent .

Case Studies

Study 1: Anticancer Efficacy

A study involving the synthesis of several analogs of this compound tested their effects on HEP3BPN liver cancer cells. The results indicated that certain derivatives exhibited over 70% inhibition of cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Study 2: Tyrosinase Inhibition

In another study focusing on tyrosinase inhibition, this compound was tested against B16F10 murine melanoma cells. The compound significantly reduced tyrosinase activity when compared to untreated controls, suggesting its potential as a therapeutic agent for hyperpigmentation .

Comparative Analysis

Compound NameIC50 (µM)Biological Activity
This compound<10Strong tyrosinase inhibitor
Kojic Acid~40Standard skin-lightening agent
Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate<20Anticancer activity against liver cancer cells

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Methyl 2-amino-3-bromo-6-nitrobenzoate, and how can byproduct formation be minimized?

  • Methodology : Optimize stepwise functionalization of the benzoate scaffold. Introduce the amino group first via nitration followed by selective reduction (e.g., catalytic hydrogenation), then brominate at the meta position using electrophilic bromination (e.g., Br₂/FeBr₃). Monitor regioselectivity via in situ NMR or LC-MS to detect intermediates and adjust reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like over-bromination or nitro group reduction .
  • Key Considerations : Use protecting groups (e.g., acetyl for -NH₂) during bromination to prevent undesired substitution. Purify via column chromatography with gradient elution (silica gel, hexane/EtOAc) to isolate the target compound from positional isomers.

Q. How should researchers resolve discrepancies between spectroscopic data (e.g., NMR chemical shifts vs. computational predictions) for this compound?

  • Methodology : Cross-validate experimental NMR data (¹H, ¹³C, DEPT-135) with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311++G(d,p) level). Use software like Gaussian or ORCA to model the molecule’s geometry and simulate spectra. If contradictions arise, re-examine sample purity (HPLC) or consider dynamic effects (e.g., tautomerism) .
  • Advanced Tip : For ambiguous NOESY/ROESY signals, perform X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement and validate computational models .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and bromo groups influence the electronic structure and reactivity of this compound?

  • Methodology : Perform DFT calculations (e.g., using M06-2X or ωB97X-D functionals) to map frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Analyze charge distribution via Natural Bond Orbital (NBO) theory to quantify resonance and inductive effects. Compare Fukui indices to predict sites for nucleophilic/electrophilic attacks .
  • Case Study : The nitro group at C6 strongly deactivates the ring, directing electrophiles to the bromine-free positions. Bromine at C3 may participate in halogen bonding, as observed in similar crystals .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline this compound?

  • Methodology : Solve the crystal structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Generate hydrogen-bonding motifs (e.g., R₂²(8) rings) via Mercury or PLATON. Apply graph-set analysis to classify interactions (e.g., N-H···O vs. C-H···Br) and assess their impact on packing .
  • Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for the nitro and bromo groups .

Q. How can conflicting results in regioselective substitution reactions (e.g., Suzuki coupling) involving this compound be systematically addressed?

  • Methodology : Conduct kinetic vs. thermodynamic control experiments. Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (DMF vs. THF). Use high-throughput screening to identify optimal conditions. Characterize products via SC-XRD and mass spectrometry to confirm regiochemistry .
  • Troubleshooting : If competing pathways occur (e.g., dehalogenation), employ additives like tetrabutylammonium iodide to stabilize intermediates.

Q. Methodological Notes

  • Computational Tools : B3LYP and M06-2X functionals are preferred for thermochemical accuracy and non-covalent interaction modeling .
  • Crystallography : For twinned crystals, use TWINABS or CrysAlisPro to correct intensity data before refinement .
  • Synthetic Validation : Always correlate synthetic yields with DFT-predicted activation energies to refine mechanistic hypotheses .

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

methyl 2-amino-3-bromo-6-nitrobenzoate

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3

InChI Key

VGDZNRBGHAOLJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.